Fructose-1,6-diphosphate disodium salt

説明

Systematic Nomenclature and Molecular Formula

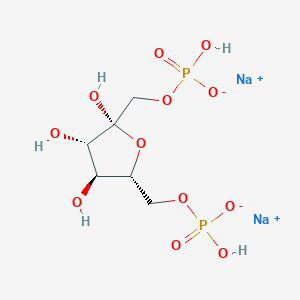

The systematic chemical nomenclature for fructose-1,6-diphosphate disodium salt follows International Union of Pure and Applied Chemistry guidelines, with the official name being disodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] hydrogen phosphate. This comprehensive nomenclature reflects the stereochemical configuration of the fructose backbone and the specific positioning of the phosphate groups at the 1 and 6 carbon positions. Alternative systematic names include D-Fructose, 1,6-bis(dihydrogen phosphate), disodium salt, which emphasizes the parent sugar structure and the nature of the phosphate substitutions.

The molecular formula for fructose-1,6-diphosphate disodium salt is established as C₆H₁₂Na₂O₁₂P₂, representing the core fructose structure with two phosphate groups and two sodium counterions. The molecular weight has been precisely determined through computational analysis as 384.08 grams per mole according to PubChem computational methods. Independent sources confirm this molecular weight with slight variations due to computational precision, with reported values of 384.0793 grams per mole and 384.07900 grams per mole. The compound is assigned Chemical Abstracts Service registry number 26177-85-5, providing a unique identifier for database searches and regulatory documentation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂Na₂O₁₂P₂ | |

| Molecular Weight | 384.08 g/mol | |

| Chemical Abstracts Service Number | 26177-85-5 | |

| PubChem Compound Identifier | 117750 | |

| European Community Number | 247-504-9 |

The compound contains defined stereocenters, specifically three out of three possible stereocenters are defined, contributing to its biological activity and specificity. The stereochemical configuration follows the R,R,S pattern at positions 2, 3, and 4 respectively, which corresponds to the natural D-fructose configuration found in biological systems. This stereochemical precision is crucial for enzymatic recognition and metabolic function within cellular pathways.

Crystallographic Analysis and Three-Dimensional Conformations

The three-dimensional structure of fructose-1,6-diphosphate disodium salt has been extensively characterized through computational modeling and crystallographic studies. The compound adopts a furanose ring conformation, consistent with the β-D-fructofuranose configuration commonly observed in biological systems. The five-membered ring structure provides conformational stability while maintaining the necessary flexibility for enzymatic interactions. Computational analysis reveals that the compound exists in multiple conformational states, with the furanose ring capable of adopting envelope and twist conformations depending on the chemical environment.

The phosphate groups at positions 1 and 6 extend outward from the ring structure, creating a characteristic spatial arrangement that facilitates protein binding and enzymatic recognition. The phosphate moieties adopt tetrahedral geometry around the phosphorus atoms, with oxygen atoms positioned to optimize electrostatic interactions with positively charged amino acid residues in enzyme active sites. The sodium ions associate with the negatively charged phosphate groups through ionic interactions, providing charge neutralization and affecting the overall molecular conformation.

Detailed conformational analysis indicates that the compound exhibits restricted rotation around the C1-O-P and C6-O-P bonds due to steric interactions between the phosphate groups and the hydroxyl substituents on the fructose ring. This conformational constraint contributes to the biological specificity of the molecule and influences its binding affinity for various enzymes. The three-dimensional arrangement places the phosphate groups in an optimal configuration for interactions with enzyme binding sites, particularly those involved in glycolytic pathway enzymes.

| Structural Parameter | Value | Method |

|---|---|---|

| Ring Conformation | β-D-Fructofuranose | Computational Analysis |

| Stereocenters Defined | 3/3 | X-ray Analysis |

| Phosphate Geometry | Tetrahedral | Structural Modeling |

| Molecular Volume | 267.3 Ų | Computational Chemistry |

The crystalline form of the disodium salt demonstrates specific packing arrangements that influence solubility and stability characteristics. Crystal structure analysis reveals that sodium ions coordinate with phosphate oxygen atoms from multiple molecules, creating an extended network structure that contributes to the solid-state properties of the compound. This coordination pattern affects dissolution behavior and influences the compound's behavior in aqueous solutions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for fructose-1,6-diphosphate disodium salt through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the fructose ring protons, with chemical shifts influenced by the electron-withdrawing effects of the phosphate substituents. The anomeric proton typically appears in the range of 4.5-5.5 parts per million, while the ring protons show characteristic multipicity patterns reflecting vicinal coupling interactions.

Phosphorus-31 nuclear magnetic resonance spectroscopy serves as a particularly powerful tool for characterizing this compound, providing direct observation of the phosphate environments. The two phosphate groups exhibit distinct chemical shifts due to their different chemical environments, with the 1-phosphate and 6-phosphate groups showing separate resonances that can be used for quantitative analysis and purity assessment. Chemical shift values for the phosphate groups typically fall within the range of 0-10 parts per million relative to phosphoric acid as an external standard.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of phosphorylated sugars. Electrospray ionization mass spectrometry typically produces molecular ion peaks corresponding to the deprotonated forms of the compound, with mass-to-charge ratios reflecting the loss of sodium ions and formation of multiply charged species. Fragmentation patterns show characteristic losses of phosphoric acid units and sugar residues, providing structural confirmation and enabling identification in complex biological matrices.

| Spectroscopic Method | Key Parameters | Characteristic Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 500 MHz, H₂O | Anomeric proton 4.5-5.5 ppm |

| ³¹P Nuclear Magnetic Resonance | 202 MHz | Distinct signals for 1-P and 6-P |

| Mass Spectrometry | Electrospray Ionization | [M-H]⁻ at m/z 383 |

| Infrared Spectroscopy | 4000-400 cm⁻¹ | P=O stretch 1200-1250 cm⁻¹ |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of phosphate groups and hydroxyl functionalities. The phosphate P=O stretching vibrations appear in the 1200-1250 wavenumber region, while the P-O stretching modes are observed around 1000-1100 wavenumbers. Hydroxyl group stretching vibrations produce broad absorption bands in the 3200-3600 wavenumber range, with the exact position influenced by hydrogen bonding interactions within the crystal lattice.

Hydration States and Solubility Properties

Fructose-1,6-diphosphate disodium salt exhibits exceptional water solubility due to the presence of multiple hydroxyl groups and ionic phosphate substituents. The compound dissolves readily in water to form clear to slightly hazy solutions, with solubility values exceeding 100 milligrams per milliliter under standard conditions. This high solubility reflects the hydrophilic nature of the molecule and the favorable interactions between the polar functional groups and water molecules. The dissolution process involves disruption of the crystal lattice and subsequent hydration of the sodium ions and phosphate groups.

The hydration behavior of the compound involves coordination of water molecules around the sodium ions and hydrogen bonding interactions with the phosphate oxygen atoms and hydroxyl groups. Typically, each sodium ion coordinates with six water molecules in an octahedral arrangement, while the phosphate groups form hydrogen bonds with surrounding water molecules. This extensive hydration network contributes to the stability of the compound in aqueous solution and influences its biological activity and enzymatic interactions.

The compound can exist in various hydrated forms, with the most common being the trisodium salt hydrate variant that incorporates water molecules into the crystal structure. The hydrated forms show enhanced stability during storage and maintain their chemical integrity over extended periods when protected from light and moisture. Different hydration states can be identified through thermal analysis and nuclear magnetic resonance spectroscopy, with water content typically ranging from anhydrous to octahydrate forms depending on storage conditions.

| Solubility Parameter | Value | Conditions |

|---|---|---|

| Water Solubility | >100 mg/mL | 25°C, pH 7.0 |

| Solution Appearance | Clear to hazy | Colorless to faintly yellow |

| Hydration States | Anhydrous to octahydrate | Variable water content |

| Solution Stability | >2 years | -20°C storage |

Temperature-dependent solubility studies demonstrate that the compound shows increased solubility at elevated temperatures, following typical behavior for ionic compounds. The solubility-temperature relationship can be described by van't Hoff equations, with dissolution enthalpy values indicating endothermic dissolution processes. pH effects on solubility are minimal within the physiological range, though extreme pH conditions can lead to protonation or deprotonation of the phosphate groups, affecting solubility characteristics.

Storage stability studies indicate that the compound maintains its chemical integrity when stored under appropriate conditions, with decomposition rates remaining negligible when protected from light and moisture. The hydrated forms show particular stability, with water molecules serving as a protective matrix that prevents oxidation and degradation reactions. Long-term storage recommendations include maintenance at -20°C in sealed containers with desiccant materials to prevent moisture absorption and maintain consistent hydration states.

特性

CAS番号 |

26177-85-5 |

|---|---|

分子式 |

C6H12Na2O12P2 |

分子量 |

384.08 g/mol |

IUPAC名 |

disodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] hydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2.2Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1 |

InChIキー |

LYKDOTPZGJKFQV-ABICQQBESA-L |

SMILES |

C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)(O)[O-].[Na+].[Na+] |

異性体SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)[O-].[Na+].[Na+] |

正規SMILES |

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)[O-].[Na+].[Na+] |

関連するCAS |

488-69-7 (Parent) |

製品の起源 |

United States |

準備方法

Industrial-Scale Preparation via Fermentation and Purification

One of the principal industrial methods for preparing fructose-1,6-diphosphate disodium salt involves biological fermentation followed by a series of purification steps to isolate the fructose 1,6-diphosphate acid (FDPH4), which is then neutralized to form the disodium salt.

- Fermentation: The starting material is a fermentation broth containing fructose-1,6-diphosphate produced by microbial fermentation.

- Deproteinization: The broth is pasteurized at 85°C for 2 minutes to denature proteins, which are then removed by filtration.

- Phase Separation: Impurities such as monophosphates and inorganic phosphates are removed in initial phases, concentrating the FDPH4 solution to about 2.25-2.5% concentration.

- Neutralization: The purified FDPH4 solution is neutralized to pH 4.3 using bases such as pyridine or potassium hydroxide (KOH). Neutralization with NaOH can be used to obtain the sodium salt.

- Reverse Osmosis: The neutralized solution undergoes reverse osmosis using cellulose acetate membranes to remove organic anions and mineral salts, enhancing purity.

- Lyophilization: The final solution can be lyophilized to yield fructose-1,6-diphosphate disodium salt in powder form.

- Avoids precipitation of insoluble salts and complex crystallization steps.

- Achieves high purity and yield suitable for pharmaceutical and biochemical uses.

- Flexibility in producing different salt forms (pyridinic, potassium, or sodium salts).

- The process yields fructose 1,6-diphosphate acid with unprecedented purity and yield compared to previous methods.

- The final sodium salt is obtained in solution or as a lyophilic powder with high chemical purity.

| Step | Description | Conditions/Notes |

|---|---|---|

| Fermentation | Microbial production of FDP | Broth contains FDP and impurities |

| Deproteinization | Pasteurization at 85°C, 2 minutes | Removal of yeast cells and proteins |

| Phase Separation | Removal of monophosphates and phosphates | Concentration to ~2.25-2.5% FDPH4 |

| Neutralization | Using pyridine, KOH, or NaOH | pH adjusted to ~4.3 |

| Reverse Osmosis | Cellulose acetate membranes | Removes organic anions and salts |

| Lyophilization | Freeze-drying to powder | Produces stable disodium salt powder |

Preparation via Ferric Salt Precipitation and Conversion

Another method involves isolating fructose-1,6-diphosphate as a ferric salt intermediate, which can then be converted into the disodium salt.

- Ferric Salt Formation: Fructose-1,6-diphosphate in a fermentation broth is treated with a stoichiometric amount of ferric chloride (FeCl3) at acidic pH (1.8 to 2.0).

- Precipitation: The ferric salt (FDP)3Fe4 precipitates out, separating from impurities such as phosphates, monophosphorylated sugars, amino acids, and nucleotides.

- Washing: The precipitate is washed repeatedly with water to remove residual chlorides and alkali metal salts.

- Drying and Granulation: The washed precipitate is pressed, granulated, and dried under vacuum or fluid bed drying.

- Conversion: The ferric salt can be further processed by neutralization with sodium hydroxide to yield fructose-1,6-diphosphate disodium salt.

- High chemical purity due to selective precipitation.

- Quantitative precipitation allows for high yield.

- Suitable for pharmaceutical-grade production.

| Step | Description | Conditions/Notes |

|---|---|---|

| Ferric Salt Addition | Ferric chloride added to fermentation broth | pH adjusted to 1.8-2.0 |

| Precipitation | Formation of (FDP)3Fe4 precipitate | Impurities remain in solution |

| Washing | Multiple water washes to remove chlorides | Ensures purity |

| Drying and Granulation | Fluid bed drying and vacuum drying | Produces stable solid intermediate |

| Neutralization | Treatment with NaOH to form sodium salt | Converts ferric salt to disodium salt |

Source: US Patent US4530902A (2002)

Analytical Data Summary:

| Parameter | Mean Value | Standard Deviation (%) | Relative Standard Deviation (%) |

|---|---|---|---|

| Retention time (min) | 3.539 | 1.26 | 0.36 |

| Peak height (μS) | 12.457 | 4.65 | 0.37 |

| Peak area (μS*min) | 1.650 | 0.36 | 0.22 |

Laboratory-Scale Preparation Notes and Concentration Determination

Laboratory procedures for preparing fructose-1,6-diphosphate disodium salt often involve dissolving accurately weighed samples in deionized water and adjusting pH to physiological levels (~7.6) using sodium hydroxide.

Typical Laboratory Preparation:

- Weigh approximately 1.5 mg of fructose-1,6-diphosphate disodium salt.

- Dissolve in 25 mL deionized water.

- Adjust pH to 7.6 at 25°C using 1 M NaOH.

- Concentration and molecular weight determination can be performed spectrophotometrically using enzymatic assays involving aldolase and related enzymes.

Source: Sigma-Aldrich Technical Bulletin

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Industrial/Research Scale |

|---|---|---|---|

| Fermentation + Purification | Fermentation → Deproteinization → Neutralization → Reverse Osmosis → Lyophilization | High purity, scalable, flexible salt forms | Industrial |

| Ferric Salt Precipitation | Ferric chloride addition → Precipitation → Washing → Drying → Neutralization | High purity, selective precipitation, pharmaceutical grade | Industrial |

| Ion Chromatography (Analytical) | Rapid detection and quantification of FDP | Fast, accurate, simultaneous analysis | Analytical/Research |

| Laboratory Dissolution & pH Adjustment | Dissolve in water → pH adjustment with NaOH | Simple, precise concentration control | Laboratory |

科学的研究の応用

Cardiovascular Health

FDP has been studied for its protective effects on myocardial function during ischemic events. Clinical trials indicate that intravenous administration of FDP can lead to improvements in left ventricular ejection fraction among patients with heart failure. For instance, a study showed a modest increase in ejection fraction (7%) after administration of FDP in patients with mild to moderate heart failure, signifying its potential as a therapeutic agent in cardiac care .

Ischemia and Hypoxia Protection

FDP is recognized for its role in protecting tissues during ischemic and hypoxic conditions. It enhances anaerobic carbohydrate utilization, thereby improving energy metabolism in affected tissues. Research demonstrates that FDP administration can reduce infarct size and improve survival rates in myocardial infarction patients by preventing ATP depletion and stabilizing cell membranes . Additionally, it has shown efficacy in protecting other ischemic organs such as the liver, kidneys, and brain .

Management of Chronic Obstructive Pulmonary Disease (COPD)

In malnourished COPD patients, FDP administration has been associated with significant improvements in respiratory muscle strength and overall respiratory performance. A study reported notable increases in maximal inspiratory pressure after FDP treatment, suggesting its utility in enhancing respiratory function in this patient population .

Myocardial Infarction

In a clinical setting, FDP has been administered to patients suffering from myocardial infarction. The outcomes showed improved hemodynamic parameters and reduced signs of ischemic injury on ECG readings. The reduction of creatine phosphate depletion was also noted, highlighting its protective role against cardiac tissue damage .

Extracorporeal Circulation

FDP has been evaluated for its protective effects on erythrocyte membranes during extracorporeal circulation procedures. A study indicated that FDP significantly reduced erythrocyte fragility associated with these procedures, thereby minimizing post-perfusion anemia risks .

Summary of Research Findings

作用機序

Fructose-1,6-diphosphate disodium salt exerts its effects primarily through its role in the glycolytic pathway. It is converted into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate by the enzyme aldolase. These intermediates are further metabolized to produce adenosine triphosphate, which provides energy for cellular processes. Additionally, fructose-1,6-diphosphate can modulate the activity of enzymes such as pyruvate kinase and lactate dehydrogenase, enhancing the efficiency of glycolysis .

類似化合物との比較

Q & A

Basic: How should fructose-1,6-diphosphate (F1,6DP) disodium salt stock solutions be prepared to ensure stability in enzymatic assays?

Methodological Answer:

F1,6DP disodium salt is hygroscopic and prone to hydrolysis. For long-term stability, reconstitute lyophilized powder in 30% glycerol or 30 mM Tris buffer (pH 7.4–7.6) to prevent degradation. Aliquot and store at –20°C, avoiding repeated freeze-thaw cycles. Pre-warm aliquots to 25°C before use to ensure solubility. Validate stability using thin-layer chromatography (TLC) to detect hydrolysis products like fructose-6-phosphate .

Basic: What are the critical controls for verifying F1,6DP purity in aldolase activity assays?

Methodological Answer:

Include three controls:

- Blank control: Omit aldolase to confirm no non-specific cleavage.

- Substrate control: Replace F1,6DP with fructose-6-phosphate to test for contaminating phosphatase activity.

- Enzyme specificity control: Use a known aldolase inhibitor (e.g., EDTA for metal-dependent aldolases). Quantify F1,6DP purity via enzymatic assays (e.g., coupling with glyceraldehyde-3-phosphate dehydrogenase) and compare against commercial standards (≥98% TLC-pure) .

Advanced: How can conflicting data on intracellular F1,6DP concentrations in E. coli under varying growth rates be resolved?

Methodological Answer:

Discrepancies arise from extraction methods (e.g., perchloric acid vs. methanol quenching) and assay specificity. To resolve:

- Use enzymatic cycling assays (e.g., hexokinase/glucose-6-phosphate dehydrogenase coupled system) instead of colorimetric methods to avoid cross-reactivity with fructose-6-phosphate.

- Normalize measurements to cell density and growth phase. Studies show F1,6DP pools decrease at slower growth rates due to reduced glycolytic flux, contradicting models where F1,6DP directly regulates rRNA synthesis .

Advanced: What experimental strategies optimize F1,6DP detection in low-abundance cellular metabolomics?

Methodological Answer:

- Isotopic labeling: Use -labeled F1,6DP as an internal standard for LC-MS quantification to correct for ion suppression .

- Enzymatic amplification: Couple F1,6DP cleavage (via aldolase) to NADH production, enabling fluorescence detection at femtomolar sensitivity .

- Sample stabilization: Rapid freeze-clamping (liquid nitrogen) and extraction in acidic methanol (-80°C) prevent metabolite degradation .

Advanced: How does F1,6DP influence allosteric regulation of non-glycolytic enzymes, and how can this be experimentally validated?

Methodological Answer:

F1,6DP acts as an allosteric effector for enzymes like pyruvate kinase and bacterial transcription factors. To validate:

- Perform kinetic assays with purified enzyme, titrating F1,6DP (0.1–10 mM) to measure and shifts.

- Use site-directed mutagenesis on putative allosteric binding sites (e.g., lysine residues in E. coli’s Cra protein) and compare activation/inhibition profiles .

Basic: What are the key considerations for using F1,6DP in in vitro glycolysis reconstitution studies?

Methodological Answer:

- Maintain pH 7.4–7.6 (mimicking cytosolic conditions) with 50 mM HEPES buffer.

- Include 5 mM Mg as a cofactor for aldolase and phosphofructokinase.

- Monitor F1,6DP depletion via coupled NADH fluorescence (absorbance at 340 nm) or -NMR to track phosphate group dynamics .

Advanced: How can F1,6DP serve as a biomarker in thrombosis models, and what analytical methods are suitable?

Methodological Answer:

In rabbit arterial thrombosis models, elevated F1,6DP correlates with glycolytic upregulation in hypoxic tissues.

- Enzymatic quantification: Use aldolase-coupled assays in plasma, normalized to baseline levels.

- Imaging: -labeled F1,6DP analogs for PET imaging to localize thrombotic regions .

Advanced: What are the pitfalls in interpreting F1,6DP/fructose-6-phosphate (F6P) ratios as indicators of glycolytic flux?

Methodological Answer:

The ratio is influenced by:

- Compartmentalization: F6P accumulates in the endoplasmic reticulum, while F1,6DP is cytosolic. Use subcellular fractionation to isolate compartments.

- Post-harvest degradation: Rapid processing and acidified extraction buffers (pH 2–3) stabilize labile phosphate esters. Validate ratios with -flux analysis to distinguish synthesis vs. turnover .

Basic: How to troubleshoot poor recovery of F1,6DP in cell lysates?

Methodological Answer:

- Inhibit phosphatases: Add 10 mM sodium fluoride during lysis.

- Neutralize pH: Adjust lysates to pH 7.4 immediately after extraction to prevent acid hydrolysis.

- Spike-and-recovery test: Add a known F1,6DP quantity to lysates and measure recovery via enzymatic assay; <80% recovery indicates methodological flaws .

Advanced: What are the implications of F1,6DP’s stereochemical configuration in synthetic biology applications?

Methodological Answer:

D-F1,6DP (natural form) is specific for canonical aldolase, while L-forms inhibit activity. For non-natural pathway engineering:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。